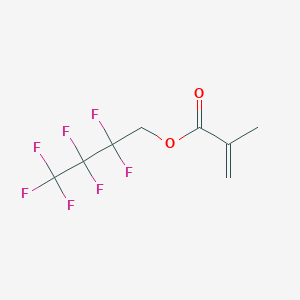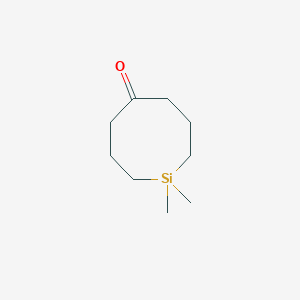
Silacyclooctan-5-one, 1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclooctan-5-one, 1,1-dimethyl- is a cyclic organosilicon compound with the chemical formula C9H16OSi. It is also known as 1,1-dimethylsilacyclooctan-5-one and is commonly referred to as DMSO-silicon analog. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of silacyclooctan-5-one, 1,1-dimethyl- is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate various chemical reactions.
Biochemical And Physiological Effects
Silacyclooctan-5-one, 1,1-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using silacyclooctan-5-one, 1,1-dimethyl- in lab experiments is its ability to act as a Lewis acid, which can facilitate various chemical reactions. However, its use is limited by its high cost and limited availability.
Future Directions
There are several potential future directions for the study of silacyclooctan-5-one, 1,1-dimethyl-. One area of interest is its potential use in the development of new catalysts for organic reactions. Another area of interest is its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
In conclusion, silacyclooctan-5-one, 1,1-dimethyl- is a compound with unique properties and potential applications in various fields. While its exact mechanism of action and biochemical and physiological effects are not fully understood, its use as a reagent and solvent in organic reactions has been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of silacyclooctan-5-one, 1,1-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 1,1-dimethyl-1-silacyclopentane with carbon monoxide and a transition metal catalyst. Another method involves the reaction of 1,1-dimethyl-1-silacyclopentane with an aldehyde in the presence of a Lewis acid catalyst.
Scientific Research Applications
Silacyclooctan-5-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a solvent in organic reactions.
properties
CAS RN |
10325-31-2 |
|---|---|
Product Name |
Silacyclooctan-5-one, 1,1-dimethyl- |
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
InChI Key |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
Canonical SMILES |
C[Si]1(CCCC(=O)CCC1)C |
synonyms |
1,1-Dimethylsilacyclooctan-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



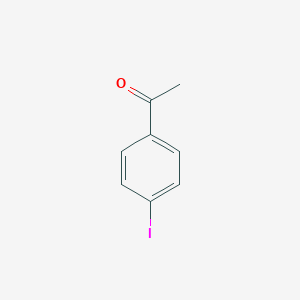
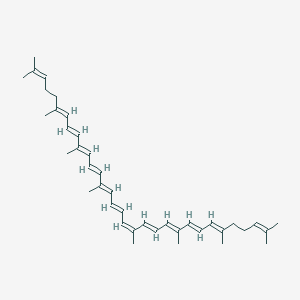
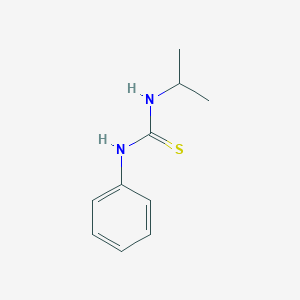
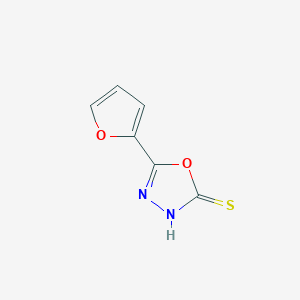
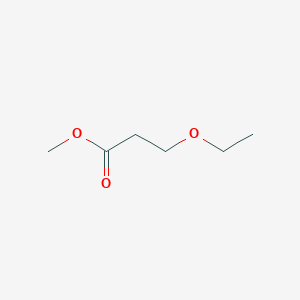

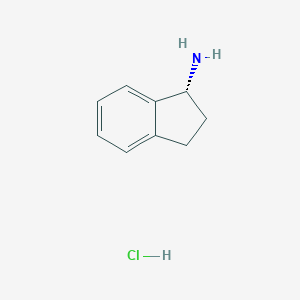
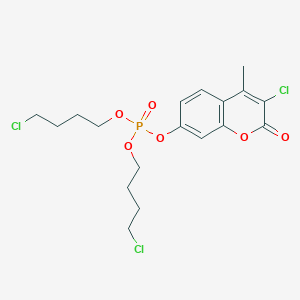
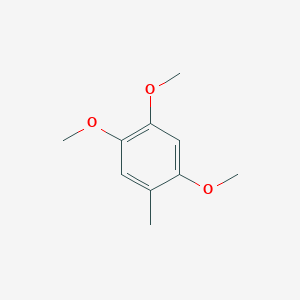
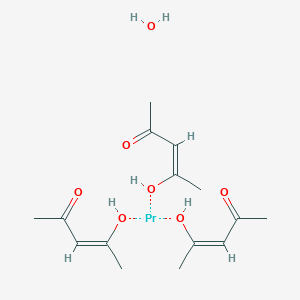
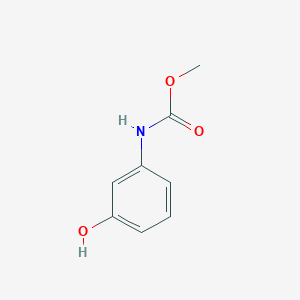
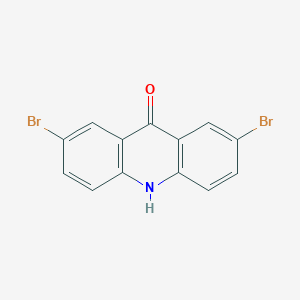
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
